Mal-PEG2-NHS ester

Descripción general

Descripción

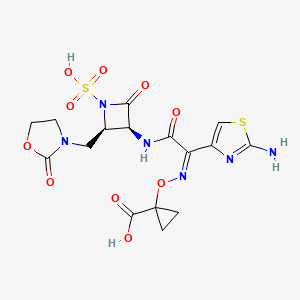

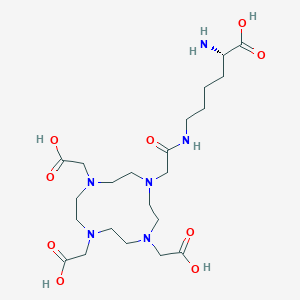

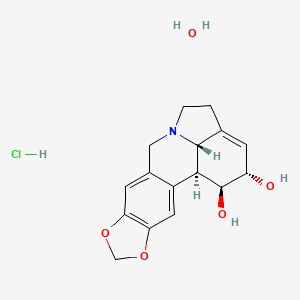

Mal-PEG2-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

The NHS ester of this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis

The molecular weight of this compound is 354.31 g/mol . The molecular formula is C15H18N2O8 .Chemical Reactions Analysis

At neutral pH, the maleimide group of this compound can react quickly with sulfhydryl/sulfhydryl groups to form stable sulfide bonds . The NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Physical And Chemical Properties Analysis

The molecular weight of this compound is 354.31 g/mol . The molecular formula is C15H18N2O8 . It is a white/off-white solid, semi-solid depends on molecular weight .Aplicaciones Científicas De Investigación

Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics :

- Application: Enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while reducing side effects.

- Method: Utilizing NHS-PEG-maleimide (NHS-PEG-MAL) for direct thiol group targeting in the chemical engineering of the erythrocyte membrane to display antibodies on red blood cells (RBCs).

- Results: The RBC-PEG-SpA-antibody arrays were stable and effective in removing TNFα from physiological buffer, with similar mechanical properties to unmodified RBCs (Ji et al., 2019).

Bioactive Hydrogels with Enhanced Cell Interactions :

- Application: Regenerative medicine and drug delivery.

- Method: Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) used as a PEG linker to functionalize bioactive factors in PEG hydrogel networks.

- Results: Reduced density of PEG linkers on protein backbones during functionalization resulted in improved cell adhesion and spreading (Browning et al., 2013).

PEGylation of Biopharmaceuticals :

- Application: Improving bioavailability and reducing immunogenicity of biopharmaceuticals.

- Method: Use of NHS esters in PEGylation, which react with primary amine groups, forming amide bonds.

- Insight: PEGylation with NHS esters affects the number of amine groups modified, optimizing modification levels for specific applications (Crafts et al., 2016).

Hydrogels Formed by Oxo-Ester Mediated Native Chemical Ligation :

- Application: In-vitro cell encapsulation and in-vivo implantation.

- Method: Synthesizing multivalent polymer precursors containing NHS-activated oxo-esters and N-cysteine (N-Cys) endgroups for hydrogel formation.

- Results: Hydrogels formed rapidly at physiologic pH and showed unique swelling and contracting behavior, indicating potential for wound healing and tissue engineering (Strehin et al., 2013).

Dual Redox Responsive Diselenide-Containing PEG Hydrogel :

- Application: Drug delivery and stimuli-responsive drug release.

- Method: Formulating hydrogels via the reaction between NHS-activated esters and amino groups.

- Results: Demonstrated oxidation- and reduction-responsive degradation behaviors and dual redox responsive release profile for encapsulated drugs (Gong et al., 2017).

Carbohydrate-Functionalized Surfaces for Glycomics Applications :

- Application: Surface immobilization for biosensing.

- Method: NHS-PEG-MAL used for immobilization of monosaccharides on poly(L-Lysine)-graft-poly(ethylene glycol) for sensing interfacial processes.

- Results: Demonstrated control over sugar loading and distribution, important for biomedical and analytical applications (Barth, 2009).

Mono-PEGylated Growth Hormone Releasing Peptide-2 :

- Application: Enhancing the half-life of peptides in plasma.

- Method: Using mPEG-NHS ester for the synthesis of mono-PEGylated growth hormone releasing peptide-2 (GHRP-2).

- Results: PEGylation led to increased half-life in plasma without greatly impairing biological activity (Hu et al., 2015).

Mecanismo De Acción

Target of Action

Mal-PEG2-NHS ester is a heterobifunctional crosslinker that primarily targets thiol (-SH) and amine (-NH2) groups . These groups are commonly found in proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

The compound contains a maleimide group and an NHS ester group . The maleimide group reacts readily with free thiol groups at pH 6.5~7.5, while the NHS ester reacts with primary amine groups at pH 710 . This interaction results in the formation of stable covalent bonds, enabling the connection of biomolecules with a thiol or amine group .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the molecules it is used to modify. The compound’s primary function is to facilitate thecrosslinking of proteins or peptides . This can influence various biochemical pathways by altering protein structure, function, or interactions.

Pharmacokinetics

The compound’spolyethylene glycol (PEG) linker is known to enhance water solubility and stability , which could potentially influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of stable covalent bonds between molecules containing thiol or amine groups . This can lead to the creation of larger, modified molecules with altered properties. The PEGylation process can increase the solubility and stability of the modified molecules and suppress the non-specific binding of charged molecules to the modified surfaces .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound is sensitive to moisture and temperature . For optimal use, the material should be kept in a low-temperature, dry condition . The pH of the environment also plays a crucial role, as the reactivity of the maleimide and NHS groups depends on the pH level .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Mal-PEG2-NHS ester plays a significant role in biochemical reactions. The NHS ester group can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group can react with a thiol group to form a covalent bond .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily due to its ability to form covalent bonds with biomolecules. This can influence cell function by modifying proteins and other biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its binding interactions with biomolecules. The NHS ester group can react with primary amines, while the maleimide group can react with thiols, leading to the formation of covalent bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This could be due to the stability of the compound, its degradation over time, or long-term effects on cellular function observed in in vitro or in vivo studies .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O8/c18-11-1-2-12(19)16(11)6-8-24-10-9-23-7-5-15(22)25-17-13(20)3-4-14(17)21/h1-2H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEJZQCDHANYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

357277-60-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357277-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1433997-01-3 | |

| Record name | Propanoic acid, 3-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1433997-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mal-PEG2-NHS ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)